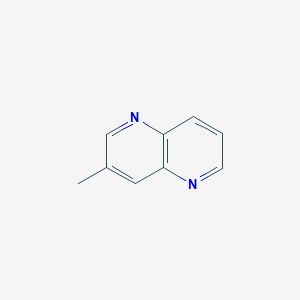

3-Methyl-1,5-naphthyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOJEHSELXHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343298 | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18937-71-8 | |

| Record name | 3-Methyl-1,5-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,5-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTS5ULM85Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 1,5 Naphthyridine and Its Derivatives

Classical Approaches to 1,5-Naphthyridine (B1222797) Core Synthesis

Traditional methods for constructing the 1,5-naphthyridine skeleton are largely based on well-established named reactions originally developed for quinoline (B57606) synthesis. These have been adapted for the electron-deficient pyridine (B92270) ring, often with modifications to improve yields. ekb.eg

Skraup Reaction and its Modified Variants for 1,5-Naphthyridines

The Skraup reaction, a cornerstone in quinoline synthesis, has been adapted for the preparation of 1,5-naphthyridines. ekb.egencyclopedia.pubnih.gov The first synthesis of an unsubstituted 1,5-naphthyridine by Brobansky and Sucharda in 1927 utilized this method, applying it to 3-aminopyridine (B143674). nih.gov The reaction typically involves heating a 3-aminopyridine derivative with glycerol (B35011), an oxidizing agent like nitrobenzene, and a dehydrating agent such as sulfuric acid. mdpi.comclockss.org The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the naphthyridine ring.

Modified Skraup conditions have been developed to improve the often low yields associated with the electron-deficient nature of the pyridine ring. ekb.eg For instance, the use of a "sulfo-mix" (a mixture of sulfuric acid and oleum) and other catalysts has been reported. clockss.orgthieme-connect.de Condensation of pyridin-3-amine with compounds like but-2-enal (crotonaldehyde) can yield 3-methyl-1,5-naphthyridine, albeit with a reported yield of 30%. thieme-connect.de Other variations have successfully produced a range of mono-, di-, and trialkyl-substituted 1,5-naphthyridines. thieme-connect.de A notable modification involves the use of iron(II) sulfate (B86663) and boric acid, which has been shown to improve yields for certain substituted 1,8-naphthyridines, a strategy that can be conceptually applied to 1,5-naphthyridine synthesis. thieme-connect.de Furthermore, a modified Skraup reaction on 2-aminobenzo[f]quinoline has been used to synthesize naphtho[2,1-b] mdpi.comresearchgate.netnaphthyridine. clockss.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Pyridin-3-amine | But-2-enal | "Sulfo-mix" | This compound | 30% | thieme-connect.de |

| Pyridin-3-amine | Glycerol | I₂, dioxane/water | 1,5-Naphthyridine | Good | mdpi.com |

| 2-Aminobenzo[f]quinoline | Glycerol | Sulfo-mix, FeSO₄, Boric acid | Naphtho[2,1-b] mdpi.comresearchgate.netnaphthyridine | 11.5% | clockss.org |

Gould-Jacobs Reaction for 1,5-Naphthyridine Construction

The Gould-Jacobs reaction provides a pathway to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates. nih.govmdpi.com This method involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. mdpi.comiipseries.orgwikipedia.org The initial condensation is followed by a thermal cyclization, which typically requires high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether. ekb.egnih.gov The resulting product is an ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated to afford the 4-hydroxy-1,5-naphthyridine. mdpi.comwikipedia.org

This reaction has been utilized for the synthesis of various substituted 1,5-naphthyridines, including those with biological activity. nih.govmdpi.com For example, 4-hydroxy-1,5-naphthyridine and its derivatives have been prepared through this route. nih.gov The methodology has also been scaled up for the production of multikilogram quantities of certain 1,5-naphthyridine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Key Steps | Product | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate | Condensation, Thermal cyclization | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | mdpi.com |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Decarboxylation | 4-Hydroxy-1,5-naphthyridine | nih.gov |

| 5-Amino-2-butoxypyridine | Ethyl ethoxymethylenemalonate | Condensation, Cyclization | Substituted 1,5-naphthyridine | rsc.org |

Friedländer Condensation for 1,5-Naphthyridine Synthesis

The Friedländer synthesis is a versatile method for constructing quinoline and, by extension, 1,5-naphthyridine rings. encyclopedia.pubnih.govnih.gov This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a 2-aminopyridine-3-ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde). nih.govwikipedia.org The reaction is typically catalyzed by an acid or a base. wikipedia.orgorganic-chemistry.org

A modified Friedländer reaction has been employed to prepare various fused 1,5-naphthyridine systems. nih.gov For instance, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) leads to the formation of a benzo[b] mdpi.comresearchgate.netnaphthyridine derivative. nih.gov Similarly, 2-(pyridin-2-yl)benzo[b] mdpi.comresearchgate.netnaphthyridine has been synthesized from 3-aminoquinaldehyde and 2-acetylpyridine. nih.gov This approach highlights the utility of the Friedländer condensation in creating complex, polycyclic structures containing the 1,5-naphthyridine core.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 3-Aminopicolinaldehyde | 2-Methylcyclohexanone | tBuOK, tBuOH, then Pd/C, Ph₂O | Benzo[b] mdpi.comresearchgate.netnaphthyridine | nih.gov |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, ethanol | 2-(Pyridin-2-yl)benzo[b] mdpi.comresearchgate.netnaphthyridine | nih.gov |

| 2-Aminobenzaldehyde | Ketone | Acid or Base catalyst | Quinoline derivative (general) | wikipedia.org |

Other Cyclization-Based Syntheses

Several other classical cyclization reactions, primarily developed for quinoline synthesis, have been adapted for the preparation of 1,5-naphthyridines. thieme-connect.denih.gov These methods, however, are generally less productive for naphthyridine synthesis compared to their application in the quinoline series due to the lower electron density of the pyridine ring. ekb.eg

Doebner-Von Miller Reaction: This reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds reacting with an aniline (B41778) (or aminopyridine). wikipedia.org It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Knorr and Conrad-Limpach Syntheses: These reactions involve the condensation of anilines (or aminopyridines) with β-ketoesters. ekb.egwikipedia.org The Conrad-Limpach reaction typically yields 4-hydroxyquinoline (B1666331) (or 4-hydroxy-1,5-naphthyridine) derivatives. mdpi.comwikipedia.org A variation of this involves using Meldrum's acid instead of β-ketoesters to afford 4-hydroxynaphthyridines. mdpi.com

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. ekb.eg Its application to aminopyridines for 1,5-naphthyridine synthesis is also recognized. google.com

Niementowski Reaction: This is an extension of the Friedländer synthesis, often involving the reaction of an anthranilic acid with a ketone or aldehyde. rsc.org It has been used to prepare 1,5-naphthyridin-4(1H)-one derivatives. thieme-connect.de

Pictet-Spengler Reaction: While classically used for isoquinoline (B145761) synthesis, this reaction has been adapted for the synthesis of fused 1,5-naphthyridine systems. thieme-connect.comnih.govcofc.edu For example, it has been used to create dibenzo[b,h] mdpi.comresearchgate.netnaphthyridin-7(12H)-ones from 3-amino-2-phenylquinolin-4(1H)-one and aromatic aldehydes. thieme-connect.com However, reports on its use for inactivated aromatic rings like pyridine are limited. nih.govacs.org

Novel Synthetic Pathways for this compound Derivatives

More contemporary approaches to the synthesis of substituted 1,5-naphthyridines focus on efficiency and the generation of molecular diversity.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules like 1,5-naphthyridine derivatives in a single step from three or more starting materials. nih.govbohrium.com This approach is highly valued for its atom economy and ability to rapidly generate libraries of compounds.

One example involves a one-pot, three-component reaction of 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin (B602359) in aqueous media, catalyzed by sulfamic acid, to produce chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine derivatives in high yields. nih.gov The mechanism is proposed to proceed through the initial formation of an imine from 3-aminopyridine and the aldehyde. nih.gov While this specific example does not directly yield this compound, the use of a different aldehyde component could potentially lead to derivatives with substitution at the desired position. Another three-component reaction for the synthesis of spiro[indoline-3,4′-pyrazolo[3, 4-b] mdpi.comresearchgate.netnaphthyridine] derivatives has also been reported, highlighting the versatility of MCRs in generating diverse naphthyridine-based scaffolds. researchgate.net

| Reactants | Catalyst | Product Type | Reference |

| 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarin | Sulfamic acid | Chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine derivatives | nih.gov |

| Isatin, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Piperidine-2,4-dione | TsOH | Spiro[indoline-3,4′-pyrazolo[3,4-b] mdpi.comresearchgate.netnaphthyridine] derivatives | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of substituted 1,5-naphthyridines.

The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl substituents. For instance, 7-aryl-1,5-naphthyridine derivatives have been synthesized via the Suzuki-Miyaura coupling of a 7-halo-1,5-naphthyridine precursor with various boronic acids or esters, albeit with yields ranging from low to good. nih.gov Similarly, this reaction has been employed to prepare 8-(2-chlorophenyl)-2-methoxy nih.govvulcanchem.comnaphthyridine derivatives from 8-bromo-2-methoxynaphthyridine and 2-chlorophenylboronic acids. mdpi.com Another application involves the coupling of 8-bromo-7-fluoro-2-methoxy nih.govvulcanchem.comnaphthyridine with pyridine-tris(1-methylethenyl)boroxin. mdpi.com A regioselective Suzuki coupling protocol has also been developed for the synthesis of various substituted 1,5-naphthyridines. vulcanchem.com The reaction of 2-iodo-1,5-naphthyridine (B12962786) with a range of aromatic and heteroaromatic boronic acids in dimethylformamide (DMF) has been shown to produce the desired products in high yields. researchgate.net

The Heck reaction provides a means to introduce alkenyl groups. A notable example is the synthesis of a 1,5-naphthyridine derivative from 2-bromo-6-fluoropyridin-3-amine (B1374916) and methyl acrylate, which proceeds in good yield. nih.govmdpi.com This reaction often serves as a key step in a sequence leading to the final naphthyridine ring system through subsequent cyclization. nih.gov

The Stille coupling utilizes organotin reagents and has been applied to the synthesis of thieno-fused naphthyridines in a one-pot procedure involving coupling and subsequent cyclization. thieme-connect.de This method has also been used to create a β-to-β ethynylene-bridged Ni(II) porphyrin dimer through a two-fold Stille coupling of an iodo-porphyrin complex with bis(tributylstannyl)acetylene. mdpi.com Furthermore, the reaction of chloronitropyridine with tributyl(1-ethoxyvinyl)tin is another example of the Stille reaction's utility in this field. nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer an efficient pathway to construct the core heterocyclic structure of 1,5-naphthyridines, often with high stereoselectivity.

The Aza-Diels-Alder reaction , particularly the Povarov reaction, is a prominent method for synthesizing tetrahydro-1,5-naphthyridine derivatives. nih.govresearchgate.net This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. nih.govnih.gov The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), is common to activate the imine. nih.govnih.gov This methodology allows for the regio- and stereoselective formation of tetrahydro-1,5-naphthyridines, which can subsequently be aromatized to yield the corresponding 1,5-naphthyridine derivatives. nih.govmdpi.com For example, the reaction between imines derived from 3-aminopyridines and styrenes proceeds through an endo transition state to afford 4-phenyl-tetrahydro-1,5-naphthyridines. nih.govmdpi.com Mechanochemical conditions have also been successfully applied to the aza-vinylogous Povarov reaction to produce highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com

Intramolecular cycloadditions have also been explored. For instance, the intramolecular [4+2] cycloaddition of functionalized aldimines, prepared from 3-aminopyridine and aldehydes containing a carbon-carbon double or triple bond, has been used to synthesize hybrid tetrahydro nih.govvulcanchem.comnaphthyridine derivatives fused with chromenes or coumarins. nih.govresearchgate.net Microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines have also been reported to yield fused 1,5-naphthyridine systems. mdpi.comnih.gov

Organometallic Approaches

Beyond palladium-catalyzed reactions, other organometallic approaches have been developed for the synthesis of 1,5-naphthyridine derivatives. Knochel and coworkers described the preparation of versatile alkenyl-metal reagents (Li, Mg, Zn) that bear a latent aldehyde function. These reagents serve as valuable building blocks for the synthesis of various heterocycles, including 1,5-naphthyridines. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,5-naphthyridines, aiming to develop more sustainable and environmentally friendly methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comsphinxsai.com This technique has been successfully applied to the synthesis of various 1,5-naphthyridine derivatives. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines provides an efficient route to fused 1,5-naphthyridines. mdpi.comnih.gov Additionally, a Suzuki cross-coupling reaction followed by a potassium hydroxide-mediated anionic ring closure under microwave heating has been used to prepare pyridonaphthyridinones in good yields. mdpi.com The synthesis of pyrimido[4,5-b] nih.govmdpi.comnaphthyridine derivatives has also been achieved in glycol under microwave irradiation, highlighting the operational simplicity and safety of this method. acs.org

Catalyst-Free Approaches

Developing synthetic methods that avoid the use of catalysts is a key goal in green chemistry, as it simplifies purification and reduces waste. A notable example is the catalyst- and additive-free, microwave-assisted domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water to produce indeno[1,2-b] nih.govmdpi.comnaphthyridine-1,10(2H)-dione derivatives. bohrium.com This one-pot procedure involves the formation of multiple new bonds with water as the only byproduct. bohrium.com

Atom Economy and Reaction Efficiency Considerations

In the synthesis of 1,5-naphthyridine scaffolds, including this compound, the principles of atom economy and reaction efficiency are paramount for developing sustainable and cost-effective processes. Classical methods like the Skraup synthesis, while foundational for creating the 1,5-naphthyridine core, can present challenges in terms of efficiency and waste generation. nih.gov However, modifications and alternative strategies have been developed to improve these aspects.

For instance, the use of catalysts and optimized reaction conditions can significantly enhance yields and reduce byproducts. In Skraup-type reactions for 1,5-naphthyridines, the choice of oxidant is crucial. While traditional oxidants may be used, newer methods employing catalysts like iodine in a recyclable dioxane/water mixture have shown good results. nih.gov An even more efficient and reproducible method involves using m-NO2PhSO3Na as an oxidant, which has demonstrated higher yields of 45–50%. nih.gov

Multi-component reactions (MCRs) represent another strategy to improve atom economy by combining several steps into a single pot procedure, thereby minimizing waste from intermediate purification. The synthesis of fused 1,5-naphthyridine derivatives through MCRs showcases excellent atom economy, with the formation of multiple new bonds and water as the sole byproduct. bohrium.com These approaches often feature high functional group tolerance and can be conducted under environmentally benign conditions, such as using water as a solvent. bohrium.com

Regioselective Functionalization of the 1,5-Naphthyridine Ring System

The ability to selectively introduce functional groups at specific positions on the 1,5-naphthyridine ring is crucial for the development of new derivatives with desired properties. Both direct functionalization of the aromatic core and modification of existing side chains are important strategies in this regard.

Direct Functionalization Strategies (e.g., Bromination, Cyanation)

Direct functionalization of the 1,5-naphthyridine ring allows for the introduction of various substituents. The regioselectivity of these reactions is often influenced by the electronic properties of the ring system and the reaction conditions.

Bromination: The introduction of a bromine atom can be achieved through different methods. For instance, 3-bromo-1,5-naphthyridine (B97392) has been synthesized via a modified Skraup reaction. nih.gov Direct bromination of the 1,5-naphthyridine core can also be accomplished, with the position of substitution depending on the reaction conditions and any pre-existing substituents. For example, bromination of 6-methylbenzo[b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridines occurs at the peripheral pyridine ring in the β-position relative to the nitrogen atom. nih.gov The resulting halo-1,5-naphthyridines are valuable intermediates, as the halogen atom can serve as a leaving group for subsequent nucleophilic substitution or cross-coupling reactions. nih.gov

Cyanation: The cyano group can be introduced into the 1,5-naphthyridine ring system, often through the corresponding N-oxide derivatives. nih.gov A smooth method for the cyanation of benzonaphthyridine N-oxides involves treatment with trimethylsilyl (B98337) cyanide (Me3SiCN) in the presence of a base like triethylamine. osi.lvosi.lv This reaction proceeds via silylation of the N-oxide, followed by the addition of a cyanide ion and subsequent elimination to yield the cyano-substituted naphthyridine. osi.lv The resulting nitriles can then be hydrolyzed to the corresponding carboxylic acids. osi.lvosi.lv

| Functionalization | Reagent/Method | Product | Reference |

| Bromination | Modified Skraup reaction | 3-Bromo-1,5-naphthyridine | nih.gov |

| Cyanation | Me3SiCN, Et3N on N-oxide | Cyano-1,5-naphthyridine | nih.govosi.lv |

Side Chain Modification Strategies

Modifying existing substituents on the 1,5-naphthyridine ring, such as a methyl group, provides another avenue for creating diverse derivatives.

The methyl group at the 3-position of this compound is a versatile handle for further chemical transformations. For instance, the methyl group of a 2-methyl-1,5-naphthyridine (B1205038) derivative has been successfully converted into a bromomethyl group using N-bromosuccinimide (NBS). nih.gov This brominated intermediate can then undergo further reactions, such as substitution with various nucleophiles to introduce new functional groups. nih.gov

Another example of side-chain modification involves the oxidation of a methyl group. For instance, the methyl group in 6-methylbenzo[b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. mdpi.com These transformations highlight the utility of the methyl group as a precursor to other functionalities.

| Starting Material | Reagent(s) | Product | Reference |

| 2-Methyl-1,5-naphthyridine derivative | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-1,5-naphthyridine derivative | nih.gov |

| 6-Methylbenzo[b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine | Silver oxide (basic solution) | 6-Formylbenzo[b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine or 6-Carboxybenzo[b] Current time information in Santa Cruz, CA, US.rsc.orgnaphthyridine | mdpi.com |

Reactivity and Chemical Transformations of 3 Methyl 1,5 Naphthyridine Derivatives

Electrophilic Substitution Reactions on the 1,5-Naphthyridine (B1222797) Core

The 1,5-naphthyridine nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which lowers the electron density of the aromatic rings. When such reactions do occur, they require forcing conditions and the substitution pattern is guided by the electronic properties of the ring system.

Reactions with electrophiles typically first involve the donation of a nitrogen lone pair to the electrophile. nih.gov This includes N-alkylation, N-acylation, and N-oxidation. For instance, alkyl halides readily react with 1,5-naphthyridines to yield N-alkylated products, often via quaternary salt intermediates. nih.gov

While direct electrophilic substitution on the carbon atoms of the ring is challenging, some examples have been reported. For instance, halogenation can be achieved under specific conditions. Diazotization of an amino group followed by fluorodediazoniation is a method used for the regioselective introduction of fluorine into the aromatic ring. nih.gov Bromination of the 1,5-naphthyridine core has also been described. thieme-connect.de Formylation, introducing a formyl group at the 3-position, can be achieved through electrophilic aromatic substitution. evitachem.com

Table 1: Examples of Electrophilic Substitution Reactions

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base | N-alkyl-1,5-naphthyridinone | nih.gov |

| Halogenation (Fluorination) | Diazotization-fluorodediazoniation | Fluoro-1,5-naphthyridine | nih.gov |

| Bromination | Brominating agents | Bromo-1,5-naphthyridine | thieme-connect.de |

| Formylation | Vilsmeier-Haack or similar | 1,5-Naphthyridine-3-carbaldehyde | evitachem.com |

Nucleophilic Substitution Reactions and Transformations

The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic substitution reactions, particularly when a good leaving group, such as a halogen, is present on the ring. These reactions are a cornerstone for the functionalization of the 1,5-naphthyridine scaffold.

Halogenated 1,5-naphthyridines, such as chloro- or bromo-derivatives, are versatile intermediates. The chlorine atoms at positions 2 and 6 of the 1,5-naphthyridine ring, for example, can be readily displaced by a variety of nucleophiles including amines, alkoxides, and thiols. nih.gov This allows for the synthesis of a wide array of substituted derivatives. For instance, 2-chloro-1,5-naphthyridine (B1368886) can be converted to 2-amino-1,5-naphthyridine by reaction with ammonia (B1221849) or other amines. nih.govmdpi.com Similarly, triflate and tosyl groups, which are excellent leaving groups, can be displaced by amines. nih.govmdpi.com

Cyanation is another important nucleophilic substitution. The displacement of a triflate group with a cyanide ion can produce the corresponding cyano-substituted 1,5-naphthyridine. nih.gov Furthermore, modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have become powerful tools for creating C-C and C-N bonds, respectively, on the 1,5-naphthyridine core. nih.govresearchgate.net The Suzuki reaction utilizes boronic acids to introduce new aryl or heteroaryl groups, while the Buchwald-Hartwig reaction employs a palladium catalyst to facilitate the coupling of amines with halogenated naphthyridines. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Amination | 2-Chloro-1,5-naphthyridine | Amines (e.g., NH₄OH) | 2-Amino-1,5-naphthyridine | nih.govmdpi.com |

| Alkoxylation | Dichloro-1,5-naphthyridine | Alkoxides (e.g., NaOMe) | Alkoxy-amino-1,5-naphthyridine | nih.gov |

| Cyanation | 2-Triflate-1,5-naphthyridine | Cyanide source (e.g., KCN) | 2-Cyano-1,5-naphthyridine | nih.gov |

| Buchwald-Hartwig Amination | 2-Triflate-1,5-naphthyridine | Amines, Pd catalyst, Ligand | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

| Suzuki Coupling | 2-Iodo-1,5-naphthyridine (B12962786) | Boronic acids, Pd catalyst | 2-Aryl/Heteroaryl-1,5-naphthyridines | researchgate.net |

Oxidation and Reduction Reactions of 1,5-Naphthyridine Frameworks

The 1,5-naphthyridine framework can undergo both oxidation and reduction reactions, leading to various functionalized or saturated derivatives.

Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide. These N-oxides can then serve as intermediates for further functionalization, for example, in cyanation reactions. nih.gov The hydroxyl group of a derivative like 3-methyl-1,5-naphthyridin-2-ol (B1460971) can be oxidized to the corresponding ketone using reagents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com Additionally, dihydro-1,5-naphthyridine derivatives can be aromatized to the corresponding 1,5-naphthyridine through oxidation, which can occur during workup or by using specific oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Reduction: The pyridine (B92270) rings of the 1,5-naphthyridine system can be reduced. Catalytic hydrogenation can lead to the saturation of the heterocyclic rings, forming tetrahydro or even decahydro derivatives. For instance, tetrahydro-1,5-naphthyridines can be synthesized and subsequently aromatized. nih.gov Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce the nitrogen-containing rings, yielding dihydro or tetrahydro derivatives. smolecule.com A notable reaction is the transformation of naphthyridinones (containing a carbonyl group) into naphthyridines by reducing the carbonyl to a methylene (B1212753) group. nih.gov

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Substrate | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Oxidation | 1,5-Naphthyridine | Hydrogen Peroxide | 1,5-Naphthyridine-N-oxide | nih.gov |

| Dehydrogenation/Aromatization | Dihydro-1,5-naphthyridine | DDQ or air/UV light | Aromatic 1,5-Naphthyridine | nih.gov |

| Catalytic Hydrogenation | 2,6-Dimethyl-1,5-naphthyridine | Ir complexes | Decahydro-1,5-naphthyridine | |

| Ring Reduction | 1,5-Naphthyridine | Sodium borohydride / LiAlH₄ | Dihydro/Tetrahydro-1,5-naphthyridine | smolecule.com |

| Carbonyl Reduction | Naphthyridinone | Reducing agents | Naphthyridine | nih.gov |

Formation of Metal Complexes with 1,5-Naphthyridine Ligands

The 1,5-naphthyridine scaffold is an excellent ligand for the formation of metal complexes. nih.gov The two nitrogen atoms act as donor sites, but due to their geometric arrangement, they typically cannot bind to the same metal center simultaneously in a chelating fashion. nih.gov Consequently, 1,5-naphthyridine and its derivatives often function as monodentate or, more significantly, as bridging ligands that link two metal centers. nih.gov

Derivatives of 1,5-naphthyridine have been systematically elaborated to create novel bidentate and tridentate ligands. nih.govacs.org These are synthesized through reactions like Stille coupling or Friedländer condensation, which attach other coordinating groups to the naphthyridine core. nih.govacs.org For example, chloro-substituted 1,5-naphthyridines can be coupled with stannylated pyridines to create bidentate ligands. nih.govacs.org

These ligands have been used to prepare a variety of coordination complexes with transition metals, including ruthenium (Ru), zirconium (Zr), copper (Cu), and Group VIb metals like chromium (Cr), molybdenum (Mo), and tungsten (W). nih.govnih.govacs.org Ruthenium(II) complexes, in particular, have been synthesized by reacting these ligands with precursors like [Ru(bpy)₂Cl₂] (where bpy is 2,2'-bipyridine). nih.govacs.org The resulting mono- and dinuclear complexes exhibit interesting electrochemical and photophysical properties, with the 1,5-naphthyridine unit acting as a bridge that mediates communication between the metal centers. nih.govacs.org

Table 4: Examples of Metal Complex Formation

| Metal | Ligand Type | Complex Type | Application/Study | Reference |

|---|---|---|---|---|

| Ruthenium (II) | Bidentate/Tridentate 1,5-naphthyridine ligands | Heteroleptic mono- and dinuclear complexes | Study of electrochemical properties and metal-metal communication | nih.govacs.org |

| Zirconium (IV) | 1,5-Naphthyridin-8-yl-functionalized cyclopentadiene | Mononuclear complex | Ligand-coupling reactions | nih.gov |

| Copper (I) | Guanidinyl-functionalized ligands | Trinuclear copper(I) chloride complexes | Catalysis | mst.edu |

| Group VIb (Cr, Mo, W) | 1,5-Naphthyridine | Metal carbonyl complexes | Structural and spectroscopic characterization | acs.org |

Advanced Characterization and Spectroscopic Analysis of 3 Methyl 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Methyl-1,5-naphthyridine, both ¹H and ¹³C NMR are utilized to map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts in the ¹H NMR spectrum of naphthyridines are influenced by the positions of the nitrogen atoms and substituents. thieme-connect.depsu.edu In the case of this compound, the methyl group protons typically appear as a singlet in the upfield region, while the aromatic protons resonate at lower fields, with their multiplicity and coupling constants revealing their relative positions on the naphthyridine core. rsc.orgmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. thieme-connect.de The chemical shifts of the carbon atoms in the naphthyridine rings are sensitive to the electronic effects of the nitrogen atoms and the methyl substituent. utwente.nllew.ro The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are often employed to establish the connectivity between protons and carbons, leading to an unambiguous assignment of all signals. lew.ro

Table 1: Representative NMR Data for Naphthyridine Derivatives Data for related naphthyridine structures are provided for comparative purposes, as specific data for this compound was not available in the searched literature.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.83 | d | 3.8 | H-aromatic |

| ¹H | 7.11 | d | 8.0 | H-aromatic |

| ¹H | 6.74 | d | 8.0 | H-aromatic |

| ¹H | 2.69 | s | - | CH₃ |

| ¹³C | 162.2 | - | - | C-aromatic |

| ¹³C | 159.3 | - | - | C-aromatic |

| ¹³C | 138.0 | - | - | C-aromatic |

Source: Supporting Information for NMR analysis of 15N-labeled naphthyridine carbamate (B1207046) dimer (NCD) to contiguous CGG/CGG units in DNA rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₈N₂, the expected exact mass is 144.06900 u. chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass. rsc.org

Electron Ionization (EI) is a common method used in mass spectrometry. semanticscholar.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of 3-alkyl-1,8-naphthyridines has been shown to be similar to that of 3-alkylpyridines. researchgate.net For this compound, characteristic fragments would likely arise from the loss of a methyl radical (CH₃•), a hydrogen cyanide molecule (HCN), or other small neutral molecules from the molecular ion, helping to confirm the structure of the naphthyridine core and the position of the methyl group. sci-hub.se

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17300 g/mol |

| Exact Mass | 144.06900 u |

| PSA | 25.78000 |

Source: Chemsrc chemsrc.com

Infrared (IR) and Raman Spectroscopy for Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their geometric arrangement, making these methods powerful for functional group identification and structural analysis.

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic rings. tandfonline.com Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the aromatic ring stretching vibrations. nih.gov Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the aromatic rings. sci-hub.se

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of a related poly[1,5-naphthyridine-(3-hexylthiophene)] showed peaks corresponding to the thiophene (B33073) unit, with C-C bond stretching around 1272 cm⁻¹ and ring-breathing mode of the N=C bond at 913 cm⁻¹. matec-conferences.org For this compound, Raman spectroscopy can help to confirm the structure of the naphthyridine backbone.

Table 3: Representative Vibrational Spectroscopy Data for Naphthyridine Derivatives Data for related naphthyridine structures are provided for comparative purposes, as specific data for this compound was not available in the searched literature.

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| IR | 3427 | -OH/-NH stretching |

| IR | 1631, 1609, 1562 | Aromatic C=C and C=N stretching |

| Raman | 1465, 1369 | Thiophene unit vibrations |

| Raman | 1272 | C-C stretching |

| Raman | 1099 | Ring mode of C=N bond |

Sources: A Novel Benzo[f] chemsrc.comvulcanchem.comNaphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments - PMC nih.gov, Synthesis of Functionalized Polythiophene as a Potenial Organic Semi-Conductor matec-conferences.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands characteristic of its aromatic heterocyclic system.

Naphthyridine and its derivatives typically show complex spectra with several bands arising from π → π* transitions. niscpr.res.in The position and intensity of these bands are sensitive to the substitution pattern on the naphthyridine core. sci-hub.se For instance, the UV spectrum of 1,8-naphthyridine (B1210474) shows absorption maxima at 257, 295, 302, and 307 nm. sci-hub.se The introduction of a methyl group is expected to cause a slight red shift (bathochromic shift) of these absorption bands. The UV maxima for a novel benzonaphthyridine alkaloid were observed at 250, 380, and 525 nm, indicating a highly conjugated system. nih.gov

Table 4: Representative UV-Vis Spectroscopy Data for Naphthyridine Derivatives Data for related naphthyridine structures are provided for comparative purposes, as specific data for this compound was not available in the searched literature.

| Compound | Solvent | λmax (nm) | log ε |

|---|---|---|---|

| 1,8-Naphthyridine | Not specified | 257, 295, 302, 307 | 3.60, 3.65, 3.79, 3.80 |

| Benzonaphthyridine alkaloid | Not specified | 250, 380, 525 | Not specified |

Sources: Advances in 1,8-Naphthyridines Chemistry sci-hub.se, A Novel Benzo[f] chemsrc.comvulcanchem.comNaphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments - PMC nih.gov, Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine (B1222797) researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

While a specific crystal structure for this compound was not found in the searched literature, studies on related naphthyridine derivatives provide valuable insights. thieme-connect.deresearchgate.net X-ray crystallographic analyses of naphthyridines have shown that most isomers are planar due to aromatic delocalization. thieme-connect.de For a substituted naphthyridine, the analysis would reveal the precise orientation of the methyl group relative to the planar naphthyridine ring system. The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and C-H···N hydrogen bonds. iucr.org Obtaining single crystals of this compound suitable for X-ray diffraction would provide the ultimate proof of its structure and offer detailed information about its solid-state conformation and packing. nih.govdoi.org

Table 5: Representative Crystallographic Data for a Naphthyridine Derivative Data for 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine is provided for comparative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.903(2) |

| b (Å) | 7.217(2) |

| c (Å) | 26.071(8) |

| β (°) | 93.023(4) |

| V (ų) | 1296.9(7) |

Source: Crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, C16H14N2O researchgate.net

Theoretical and Computational Investigations of 3 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 3-Methyl-1,5-naphthyridine. researchgate.netscispace.comresearchgate.net These methods allow for the detailed investigation of the molecule's electronic structure and the prediction of its spectroscopic characteristics.

The electronic structure of a molecule is key to understanding its reactivity and physical properties. Analyses like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are commonly performed.

For naphthyridine derivatives, DFT calculations have been used to determine HOMO and LUMO energy levels. scispace.comgoogle.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govencyclopedia.pub A smaller HOMO-LUMO gap suggests higher reactivity. nih.govencyclopedia.pub In studies of related 1,5-naphthyridine (B1222797) systems, the HOMO and LUMO densities were found to be primarily located on the naphthyridine moiety. ias.ac.in

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on a molecule, identifying electron-rich and electron-deficient regions. nih.govresearchgate.net For similar naphthyridine structures, MEP analysis has shown that negative potential regions often correspond to nitrogen atoms, making them susceptible to electrophilic attack, while positive potential regions are typically found around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a 1,5-Naphthyridine Derivative

| Parameter | Value |

|---|---|

| HOMO | -5.33 to -6.84 eV |

| LUMO | -2.39 to -2.19 eV |

| Electron Affinity (EA) | 2.38–2.72 eV |

| Ionization Potential (IP) | 4.85–5.04 eV |

Data sourced from studies on 4,8-substituted 1,5-naphthyridines. scispace.com

Quantum chemical calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.net These theoretical predictions are often compared with experimental data to validate the computational model and aid in the assignment of spectral bands. researchgate.netaip.org For instance, DFT calculations have been successfully used to simulate the IR spectra of naphthyridine derivatives, showing good agreement with experimental findings. aip.org Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, helping to assign electronic transitions, such as π→π* transitions, observed in these molecules. ias.ac.in

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comrsc.orgekb.eg In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. rsc.org For derivatives of 1,5-naphthyridine, molecular docking studies have been instrumental in understanding their potential as inhibitors of various enzymes. chemrevlett.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, providing a rationale for the observed biological activity and guiding the design of more potent analogs. rsc.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. chemrevlett.comnih.gov By simulating the behavior of the system over time, MD can provide insights into the conformational flexibility and stability of molecules like this compound and its derivatives in different environments. chemrevlett.comresearchgate.net For related naphthyridine compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net These simulations can confirm the stability of the binding mode and provide information on the dynamic behavior of the complex, which is crucial for understanding the mechanism of action at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemrevlett.comresearchgate.net These models are widely used in drug design to predict the activity of new compounds and to optimize lead structures. chemrevlett.com

2D-QSAR methodologies utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. researchgate.net For naphthyridine derivatives, 2D-QSAR studies have been performed to establish a correlation between molecular descriptors and their observed biological activities. researchgate.net These models can identify key molecular features that are important for activity. For example, a QSAR study on substituted 1,3,4-oxadiazole (B1194373) naphthyridines identified the valence connectivity index, lowest unoccupied molecular orbital energy, and dielectric energy as important descriptors for defining their activity as HIV-1 integrase inhibitors. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to establish a correlation between the biological activity of a series of compounds and their 3D properties. For derivatives of the 1,5-naphthyridine scaffold, techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to elucidate the key structural features required for their biological activities, such as anticancer and kinase inhibition properties. nih.govjapsonline.comchemrevlett.com

In these studies, a set of known active molecules (a training set) is structurally aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. chemrevlett.comnih.gov Statistical methods, primarily Partial Least Squares (PLS) analysis, are then used to generate a model that quantitatively predicts the biological activity (often expressed as pIC50 or pEC50) based on these fields. nih.govchemrevlett.com The predictive power of these models is then validated using an external test set of compounds not used in the model generation. chemrevlett.com

Comparative Molecular Field Analysis (CoMFA) CoMFA evaluates the steric and electrostatic fields of molecules. chemrevlett.com For a series of 1,5-naphthyridine derivatives studied as DYRK1A inhibitors, a CoMFA model was developed. The Partial Least Squares (PLS) analysis for this model yielded a q² value of 0.376 and a conventional r² of 0.980, indicating a strong correlation within the training set. chemrevlett.com In another study on naphthyridine derivatives with cytotoxic activities against various cancer cell lines, a CoMFA model produced a cross-validated coefficient (q²) of 0.629 and a non-cross-validated coefficient (r²) of 0.972. kjpp.net

Comparative Molecular Similarity Indices Analysis (CoMSIA) CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. nih.govchemrevlett.com CoMSIA models have often been found to be superior to CoMFA models for naphthyridine derivatives. nih.govjapsonline.com For instance, in a study of 1,5-naphthyridine derivatives as DYRK1A inhibitors, the CoMSIA model showed better statistical results than the CoMFA model. chemrevlett.com Similarly, a 3D-QSAR study on 1,6-naphthyridine (B1220473) analogues as VEGFR-2 inhibitors found the CoMSIA model (q² = 0.689, r² = 0.985) to be more predictive than the CoMFA model (q² = 0.659, r² = 0.987). japsonline.com

The results from these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govjapsonline.com For example, in a study of cytotoxic naphthyridines, CoMSIA contour maps suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were crucial for activity. nih.govkjpp.net

| Naphthyridine Series | Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | r²_pred (Predictive r²) | Field Contributions | Reference |

|---|---|---|---|---|---|---|

| 1,5-Naphthyridines (DYRK1A Inhibitors) | CoMFA | 0.376 | 0.980 | - | Steric, Electrostatic | chemrevlett.com |

| 1,6-Naphthyridines (VEGFR-2 Inhibitors) | CoMFA | 0.659 | 0.987 | 0.719 | Steric, Electrostatic | japsonline.com |

| 1,6-Naphthyridines (VEGFR-2 Inhibitors) | CoMSIA | 0.689 | 0.985 | 0.697 | Steric, Electrostatic, etc. | japsonline.com |

| Naphthyridines (Cytotoxic Agents, HeLa) | CoMSIA | 0.857 | 0.984 | 0.966 | Hydrophobic, H-Bond Donor | nih.govkjpp.net |

| Naphthyridines (Cytotoxic Agents, HL-60) | CoMSIA | 0.777 | 0.937 | 0.913 | Steric, Electrostatic, H-Bond Donor | nih.gov |

| Naphthyridines (Cytotoxic Agents, PC-3) | CoMSIA | 0.702 | 0.983 | 0.974 | Electrostatic, H-Bond Donor | nih.gov |

Computational Studies of Optical and Electronic Properties (e.g., Non-Linear Optics, Thermally Activated Delayed Fluorescence)

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in predicting and understanding the optical and electronic properties of novel organic materials, including those based on the 1,5-naphthyridine core. These studies are vital for designing molecules with specific applications, such as in non-linear optics (NLO) and as emitters in Organic Light-Emitting Diodes (OLEDs).

Non-Linear Optics (NLO) NLO materials have applications in technologies like optical switching and data storage. bohrium.comresearchgate.net Computational studies on naphthyridine derivatives have been performed to evaluate their potential as NLO materials. researchgate.netresearchgate.net These investigations typically involve calculating molecular properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using DFT methods, often with functionals like B3LYP. researchgate.net A high hyperpolarizability value is indicative of a strong NLO response. For a novel synthesized naphthyridine derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b] nih.govnih.govnaphthyridine-6(5H),8-dione, DFT calculations were performed to investigate its electronic structure and NLO properties. researchgate.net Such studies help in designing push-pull chromophores based on the naphthyridine scaffold for NLO applications. bohrium.com

Thermally Activated Delayed Fluorescence (TADF) TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency. The key to designing efficient TADF emitters is to have a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. scispace.comrsc.org The 1,5-naphthyridine moiety has been investigated as an electron-accepting unit in donor-acceptor (D-A) type TADF molecules. acs.org

Computational studies are essential for predicting the ΔEST and other photophysical properties of potential TADF emitters. scispace.com For example, in a study of carbazole-naphthyridine based emitters, methyl substitution was found to affect the charge-transfer strength and, consequently, the TADF properties, leading to a significant reduction in delayed fluorescence lifetime. scispace.com Research has shown that OLEDs using 1,5-naphthyridine-based TADF emitters with phenoxazine (B87303) or phenothiazine (B1677639) as donors can exhibit high external quantum efficiencies (EQEs) of up to 29.9% and 25.8%, respectively. acs.org Another study on 1,8-naphthyridine-based emitters demonstrated that devices could achieve EQEs up to 14.1% with low efficiency roll-off. rsc.orgresearchgate.net These findings highlight the potential of the naphthyridine core in developing high-performance, deep-blue and multi-color TADF emitters for next-generation displays. scispace.comresearchgate.net

| Naphthyridine Core | Donor Moiety | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine (B1210474) | Dimethylacridine (DMAC) | - | 14.1% | rsc.orgresearchgate.net |

| 1,8-Naphthyridine | Phenothiazine (PTZ) | Green | 13.4% (Device); 16.4% (Emitter) | rsc.orgacs.orgresearchgate.net |

| 1,8-Naphthyridine | Phenoxazine (PXZ) | - | 13.0% | rsc.orgresearchgate.net |

| Naphthyridine | t-Butyl-carbazole | Deep-Blue | ~17.6% (Vacuum-processed) | scispace.comresearchgate.net |

| Naphthyridine | t-Butyl-carbazole | Deep-Blue | ~13.5% (Solution-processed) | scispace.comresearchgate.net |

| 1,5-Naphthyridine | Phenoxazine | - | 29.9% | acs.org |

| 1,5-Naphthyridine | Phenothiazine | - | 25.8% | acs.org |

Applications of 3 Methyl 1,5 Naphthyridine and Its Derivatives in Advanced Scientific Fields

Medicinal Chemistry and Biological Activity Studies

In the realm of medicinal chemistry, the 1,5-naphthyridine (B1222797) nucleus is recognized as a "privileged scaffold," meaning it can serve as a versatile template for the design of ligands targeting a wide range of biological targets. The introduction of a methyl group and other substituents allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity.

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led to the investigation of numerous heterocyclic compounds, with 1,5-naphthyridine derivatives showing considerable promise. Their planar structure and ability to participate in various molecular interactions make them suitable candidates for targeting fundamental cellular processes involved in cancer progression.

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. Their inhibition is a well-established strategy in cancer chemotherapy. Certain derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of these enzymes.

For instance, studies on dibenzo[c,h] nih.govtandfonline.comnaphthyridinediones, which are structurally related to the 1,5-naphthyridine core, have demonstrated their ability to inhibit topoisomerase I (Top1). dntb.gov.ua These compounds were designed based on the indenoisoquinoline series of drugs, which are known Top1 inhibitors. dntb.gov.ua Similarly, various series of 7H-indeno[2,1-c] nih.govtandfonline.com-naphthyridines and their derivatives have been synthesized and shown to inhibit Topoisomerase I activity. mdpi.com The cytotoxic effects of these compounds were evaluated against human breast cancer (BT 20), human lung adenocarcinoma (A 549), and human ovarian carcinoma (SKOV3) cell lines, with a subset exhibiting notable activity. mdpi.com

Table 1: Examples of 1,5-Naphthyridine Derivatives as Topoisomerase I Inhibitors

| Compound Class | Biological Activity | Cell Lines Tested |

| Dibenzo[c,h] nih.govtandfonline.comnaphthyridinediones | Topoisomerase I inhibition | Not specified in abstract |

| 7H-indeno[2,1-c] nih.govtandfonline.com-naphthyridines | Topoisomerase I inhibition, Cytotoxic effect | BT 20, A 549, SKOV3 |

The regulation of the cell cycle and the induction of programmed cell death, or apoptosis, are crucial mechanisms for controlling cell proliferation and eliminating damaged cells. Many anticancer drugs exert their effects by disrupting these processes in cancer cells.

A novel dihydrobenzofuro[4,5-b] nih.govdntb.gov.uanaphthyridin-6-one derivative, MHY-449, has been shown to inhibit the growth of human lung cancer cells in a time- and concentration-dependent manner. nih.govnih.gov This compound was found to induce cell cycle arrest at the S phase and promote apoptosis. nih.gov The apoptotic induction was associated with alterations in the ratio of Bax/Bcl-2 protein expression and a loss of mitochondrial membrane potential, leading to the activation of the caspase cascade. nih.govnih.gov

Another naphthyridine derivative, referred to as 3u, demonstrated the ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. rsc.org The apoptotic mechanism was found to be mediated through the upregulation of death receptors and scaffold proteins. rsc.org Furthermore, the naturally occurring 1,5-naphthyridine derivative, canthin-6-one (B41653), has been shown to activate apoptosis and cause cell cycle arrest at the G0/G1 and G2 phases in Kasumi-1 human myeloid leukemia cells. nih.gov

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The c-Met kinase, a receptor tyrosine kinase, is a particularly attractive target as its aberrant activation is implicated in tumor growth, invasion, and metastasis.

In a study focused on the development of c-Met kinase inhibitors, two series of novel 1,5-naphthyridine and 1,6-naphthyridine (B1220473) derivatives were designed and synthesized. nih.gov While the 1,6-naphthyridine core was found to be more promising, this research highlights the exploration of the 1,5-naphthyridine scaffold for this purpose. nih.gov More recently, a series of 1,6-naphthyridinone-based MET kinase inhibitors were developed, leading to the identification of a potent and orally bioavailable compound with significant tumor growth inhibition in a xenograft model. wikipedia.org

DNA intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of the DNA double helix. patsnap.comnih.gov This interaction can lead to structural distortions in the DNA, interfering with replication and transcription, and ultimately triggering cell death. patsnap.com The planar aromatic nature of the 1,5-naphthyridine ring system makes it a potential candidate for DNA intercalation.

While not all 1,5-naphthyridine derivatives act as DNA intercalators, with some showing weak DNA-binding characteristics, this mechanism has been proposed for certain analogues. nih.gov For instance, the incorporation of a fluorinated 1,5-naphthyridine DNA-binding motif has been shown to enhance the antibacterial activity and topoisomerase IV inhibition of certain compounds, suggesting a direct interaction with DNA. nih.gov The study of fused 1,5-naphthyridines has also revealed compounds with DNA-intercalating activities. bohrium.com The ability of these compounds to bind to DNA is often investigated using spectroscopic techniques and molecular docking studies. rsc.org

Antimicrobial and Antiviral Applications

Beyond their anticancer potential, 1,5-naphthyridine derivatives have also been investigated for their ability to combat infectious diseases. The naphthyridine scaffold is a core component of several antibacterial agents and has shown promise in the development of novel antiviral therapies. nih.gov

The antimicrobial activity of naphthyridine derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. nih.gov This mechanism is exemplified by nalidixic acid, a 1,8-naphthyridine (B1210474) derivative that was one of the first synthetic antibacterial agents. nih.govnih.gov Research into 1,5-naphthyridine derivatives has also yielded compounds with antibacterial properties.

In the antiviral arena, naphthyridine-containing compounds have demonstrated activity against a range of viruses. patsnap.com For example, a 1,6-naphthyridine derivative was found to have potent anti-human cytomegalovirus (HCMV) activity, being significantly more active than the standard drug ganciclovir. tandfonline.com This compound also showed activity against herpes simplex virus 1 (HSV-1) and herpes simplex virus 2 (HSV-2). tandfonline.com The development of a novel anti-Ebola virus pharmacophore with a 1,5-naphthyridine core further underscores the potential of this scaffold in antiviral drug discovery.

Table 2: Antimicrobial and Antiviral Activity of Naphthyridine Derivatives

| Compound Class | Activity | Target Organism/Virus | Proposed Mechanism of Action |

| 1,5-Naphthyridine derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of bacterial DNA gyrase and topoisomerase IV |

| 1,6-Naphthyridine derivative | Antiviral | Human cytomegalovirus (HCMV), Herpes simplex virus 1 (HSV-1), Herpes simplex virus 2 (HSV-2) | Not specified in abstract |

| 1,5-Naphthyridine derivatives | Antiviral | Ebola virus | Not specified in abstract |

Anti-inflammatory Properties

Derivatives of the 1,5-naphthyridine scaffold have demonstrated notable anti-inflammatory activities in various preclinical studies. Research has focused on their ability to modulate the production of key pro-inflammatory mediators.

One area of investigation involves canthinone-type alkaloids, which incorporate the 1,5-naphthyridine ring system. Canthin-6-one, for instance, has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-12p70 (IL-12p70) in rats with induced colitis. nih.gov Further studies on canthin-6-one and its hydroxylated derivatives isolated from Ailanthus altissima Swingle showed a strong inhibitory effect on the production of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells. nih.gov

Similarly, novel 1,5-naphthyridine alkaloids isolated from Picrasma quassioides Bennet, namely quassidine E and canthin-16-one-14-butyric acid, were found to reduce the production of NO, interleukin-6 (IL-6), and TNF-α in LPS-stimulated RAW 264.7 cells. nih.gov Another class of related compounds, 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides, also exhibited strong anti-inflammatory properties by reducing TNF-α and IL-6 levels in the same cell line. nih.gov

| Compound/Derivative Class | Source/Type | Effect | Model | IC₅₀/Inhibition % |

|---|---|---|---|---|

| Canthin-6-one | 1,5-Naphthyridine Alkaloid | Reduced TNF-α, IL-1β, IL-12p70 | Rats with induced colitis | Not specified |

| Canthin-6-one derivatives (1-5) | 1,5-Naphthyridine Alkaloids | Inhibited NO production | LPS-induced RAW 264.7 cells | 7.73–15.09 μM |

| Quassidine E and Canthin-16-one-14-butyric acid | 1,5-Naphthyridine Alkaloids | Reduced NO, IL-6, TNF-α | LPS-induced RAW 264.7 cells | 20.51–66.96 μM |

| Alopecuroide B | 1,6-Naphthyridine Alkaloid Dimer | Reduced TNF-α and IL-6 | LPS-induced RAW 264.7 cells | 50.05% (TNF-α), 52.87% (IL-6) |

| Alopecuroide C | 1,6-Naphthyridine Alkaloid Dimer | Reduced TNF-α and IL-6 | LPS-induced RAW 264.7 cells | 49.59% (TNF-α), 73.90% (IL-6) |

Anti-Parkinson's Disease Research (Adenosine Receptor Antagonism)

The adenosine (B11128) A2A receptor has emerged as a significant non-dopaminergic target in the development of therapies for Parkinson's disease (PD). mdpi.comnih.gov Antagonists of this receptor have shown promise in improving motor deficits in animal models of PD, particularly when used in conjunction with traditional L-DOPA treatments. nih.govnih.gov This therapeutic strategy is based on the interaction between adenosine A2A receptors and dopamine (B1211576) D2 receptors in the brain. e-jmd.org

While research has broadly explored various heterocyclic scaffolds for A2A antagonism, naphthyridine derivatives have been specifically investigated. Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have indicated that modifications at the 3rd position of the nucleus, particularly with various secondary amines, can enhance binding efficiency and potency towards the adenosine A2A receptor. tandfonline.comresearchgate.net

In silico molecular docking studies have been used to predict the potential of newly synthesized 1,8-naphthyridine derivatives to act as A2A receptor antagonists. For example, compounds such as 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one and N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide demonstrated high docking scores and favorable binding energies, comparable to known ligands. tandfonline.comresearchgate.net These computational findings suggest that the 1,8-naphthyridine scaffold can form stable complexes with the human A2A receptor, marking it as a promising area for the development of novel anti-Parkinson's agents. tandfonline.comresearchgate.net Clinical trials with various A2A antagonists have shown they can be effective in reducing "off-time" without worsening troublesome dyskinesia in patients with advanced PD. nih.govnih.gov

| Compound | Scaffold | Study Type | Key Finding |

|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | 1,8-Naphthyridine | In silico (Molecular Docking) | High docking score (-8.407) and binding energy (-56.60 kcal/mol) at A2A receptor. tandfonline.comresearchgate.net |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | 1,8-Naphthyridine | In silico (Molecular Docking) | High docking score (-8.562) and binding energy (-64.13 kcal/mol) at A2A receptor. tandfonline.comresearchgate.net |

Antimalarial Activity

The 1,5-naphthyridine core has been explored as a bioisostere for the quinoline (B57606) ring found in established antimalarial drugs like primaquine (B1584692) and chloroquine. researchgate.netnih.gov The rationale for this substitution is to develop analogues with an improved therapeutic index, aiming to reduce the toxicity associated with the parent compounds while maintaining or enhancing antimalarial efficacy. researchgate.netnih.govnih.gov

One strategic advantage of the nih.govmdpi.comnaphthyridine ring is its higher oxidation potential compared to quinoline, which may help prevent the metabolic hydroxylation at the C-5 position—a process linked to the formation of reactive and potentially toxic metabolites in drugs like primaquine. researchgate.net

Novel primaquine analogues incorporating a nih.govmdpi.comnaphthyridine core have been synthesized and evaluated. In vitro and in vivo studies have shown that these synthesized compounds are less toxic than primaquine. researchgate.netnih.govnih.gov Notably, these compounds exhibited potent in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, even though primaquine itself is not active against this strain. nih.gov Furthermore, structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines have identified compounds that not only inhibit Plasmodium phosphatidylinositol-4-kinase (PI4K) but also interfere with hemozoin formation, demonstrating a dual mechanism of action. acs.org The addition of basic substituents at the C8-position was found to enhance antimalarial activity. acs.org

| Compound Class | Target | Key Features/Findings |

|---|---|---|

| Primaquine analogues with nih.govmdpi.comnaphthyridine core | P. falciparum (chloroquine-resistant W2 strain) | Lower toxicity than primaquine; potent in vitro activity. nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | Plasmodium PI4K and hemozoin formation | Dual mechanism of action; basic substituents at C8 enhance activity. acs.org |

| Pyronaridine | Not specified | An approved antimalarial drug with a 1,5-naphthyridine isomer structure. mdpi.com |

Antitubercular Activity

Naphthyridine derivatives have been identified as a promising class of compounds in the search for new treatments for tuberculosis (TB), including against multi-drug resistant (MDR) strains. researchgate.net The core structure is considered a versatile lead for designing potent anti-mycobacterial agents. researchgate.net

Research into 1,5-naphthyridine derivatives has yielded compounds with significant antitubercular potential. A series of 1,5-Naphthyridin-2(1H)-one based 1,2,3-triazole analogues were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). researchgate.net Within this series, specific analogues with cyano substitutions demonstrated superior activity, with Minimum Inhibitory Concentration (MIC) values of 4.0 μg/ml against Mtb mc²6230. researchgate.net

Computational studies, such as molecular docking, have been employed to understand the mechanism of action. These studies suggest that 1,5-naphthyridin-2(1H)-one derivatives can effectively bind to key mycobacterial enzymes like dihydrofolate reductase, indicating a potential mechanism for their antibacterial effect. researchgate.net While much of the research in the broader naphthyridine class has focused on 1,8-naphthyridine derivatives, the promising results from 1,5-naphthyridine analogues highlight their potential for further development as novel antitubercular agents. researchgate.netnih.gov

| Compound Series | Mtb Strain | Most Active Compounds | MIC (μg/ml) |

|---|---|---|---|

| 1,5-Naphthyridin-2(1H)-one based 1,2,3‐triazoles | M. tuberculosis mc²6230 | 3-cyano substituted analogue (11e) | 4.0 researchgate.net |

| 4-cyano substituted analogue (11f) | 4.0 researchgate.net |

Modulation of Cellular Signaling Pathways

Derivatives of 1,5-naphthyridine have been identified as potent modulators of critical cellular signaling pathways, particularly those involved in cell proliferation, such as the Aurora kinase pathway. Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in oncology research.

A novel class of (7-aryl-1,5-naphthyridin-4-yl)ureas has been developed and evaluated as inhibitors of Aurora kinases A and B. researchgate.net These compounds demonstrated excellent inhibitory activities, with the most active derivative, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea, displaying IC₅₀ values of 13 nM and 107 nM against Aurora A and Aurora B, respectively. researchgate.net The favorable safety profile of these compounds suggests their potential for further development as agents targeting pathological cell proliferation. researchgate.net

There is no specific information available in the provided search results regarding the modulation of the Hedgehog signaling pathway by 3-Methyl-1,5-naphthyridine or its derivatives.

| Compound | Target Pathway/Enzyme | Activity (IC₅₀) |

|---|---|---|

| 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea | Aurora kinase A | 13 nM researchgate.net |

| Aurora kinase B | 107 nM researchgate.net |

Materials Science Applications

Luminescent Materials and Fluorophores

The unique photophysical properties of naphthyridine scaffolds have led to their application in materials science, particularly as luminescent materials and fluorophores. mdpi.com These compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors. mdpi.com

The fluorescence characteristics are influenced by the specific isomeric structure and substitutions on the naphthyridine ring system. For example, studies on fused polycyclic 1,6-naphthyridin-4-amines have demonstrated their potential as fluorophores. rsc.org Photophysical analysis of these compounds in dilute DMSO solutions revealed maximum absorption wavelengths ranging from 344 to 448 nm. rsc.org

The development of 1,5-naphthyridine-based complexes with trivalent lanthanide ions, such as Eu(III), highlights their utility in creating materials with specific luminescent properties. mdpi.com The synthesis of 1,5-naphthyridinecarbonitrile derivatives serves as a pathway to create ligands for such complexes. mdpi.com The inherent optical and electrochemical properties of the naphthyridine core make it an attractive building block for designing advanced functional materials.

| Compound Class | Application | Photophysical Property |

|---|---|---|

| Fused polycyclic 1,6-naphthyridin-4-amines | Fluorophores | Maximum absorption wavelengths: 344–448 nm in DMSO. rsc.org |

| 1,5-Naphthyridine derivatives | OLEDs, sensors, semiconductors | General luminescent and electrochemical properties. mdpi.com |

| 1,5-Naphthyridine-based Eu(III) complexes | Luminescent materials | Designed for specific emission properties. mdpi.com |

Exciton (B1674681) Blocking Materials in Photovoltaics (e.g., Organic Photovoltaics, Dye-Sensitized Solar Cells)

While the specific application of this compound as an exciton blocking material is not detailed in the available research, its derivatives have been investigated as semiconductor materials in organic electronic devices, including organic photovoltaics (OPVs). researchgate.net The inherent electron-accepting properties of the 1,5-naphthyridine core make it a suitable building block for n-type or acceptor materials in the active layer of solar cells. Research into this area is ongoing, exploring how the electronic characteristics of these compounds can be harnessed to improve the efficiency and stability of photovoltaic devices.

Molecular Switches and Logic Gates